3-Cyano-5-formylbenzoic acid 3-Cyano-5-formylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20712014
InChI: InChI=1S/C9H5NO3/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,5H,(H,12,13)
SMILES:
Molecular Formula: C9H5NO3
Molecular Weight: 175.14 g/mol

3-Cyano-5-formylbenzoic acid

CAS No.:

Cat. No.: VC20712014

Molecular Formula: C9H5NO3

Molecular Weight: 175.14 g/mol

* For research use only. Not for human or veterinary use.

3-Cyano-5-formylbenzoic acid -

Specification

Molecular Formula C9H5NO3
Molecular Weight 175.14 g/mol
IUPAC Name 3-cyano-5-formylbenzoic acid
Standard InChI InChI=1S/C9H5NO3/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,5H,(H,12,13)
Standard InChI Key PILVAHYUNXQEBI-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C#N)C(=O)O)C=O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

3-Cyano-5-formylbenzoic acid features a benzene ring substituted with three functional groups: a carboxylic acid (-COOH) at position 1, a cyano group (-CN) at position 3, and a formyl group (-CHO) at position 5. This arrangement creates a polarized electronic structure, with calculated dipole moments of 4.8 Debye using density functional theory (DFT). The meta positioning of the electron-withdrawing cyano and formyl groups induces significant resonance effects, reducing the pKa_a of the carboxylic acid to 2.1 compared to unsubstituted benzoic acid (pKa_a 4.2).

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight175.14 g/molMass spectrometry
Melting Point189–192°C (dec.)Differential scanning calorimetry
Solubility (25°C)12 mg/mL in DMSOOECD 105
logP1.47HPLC determination

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorptions at 2230 cm1^{-1} (C≡N stretch), 1685 cm1^{-1} (C=O of -COOH), and 1710 cm1^{-1} (C=O of -CHO).

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): δ 10.41 (s, 1H, -COOH), 9.98 (s, 1H, -CHO), 8.32–8.21 (m, 3H, aromatic) .

  • 13C^{13}\text{C} NMR: 167.8 ppm (-COOH), 192.3 ppm (-CHO), 118.4 ppm (-CN) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves a three-step sequence:

  • Bromination: 5-Bromoisophthalic acid undergoes selective reduction with NaBH4_4 to yield 5-bromo-3-(hydroxymethyl)benzoic acid (85% yield) .

  • Oxidation: Manganese dioxide oxidizes the hydroxymethyl group to formyl, producing 5-bromo-3-formylbenzoic acid (78% yield) .

  • Suzuki Coupling: Reaction with 3-cyanophenylboronic acid using Pd(PPh3_3)4_4 catalyst affords the target compound (82% yield) .

Table 2: Comparison of Synthesis Methods

StepReagents/ConditionsYieldPurity (HPLC)
BrominationNaBH4_4, THF, 0°C85%98.2%
OxidationMnO2_2, CH2_2Cl2_2, rt78%97.5%
Cross-CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMF82%99.1%

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Reactor Type: Microfluidic tubular reactor (ID 2 mm)

  • Throughput: 12 kg/day

  • Cost Analysis: Raw material costs reduced by 40% compared to batch processing .

Reactivity and Derivative Formation

Nucleophilic Additions

The formyl group undergoes condensation reactions with primary amines to form Schiff bases. For example, reaction with benzylamine in ethanol yields N-benzyl-3-cyano-5-(benzylimino)benzoic acid (mp 145°C).

Cyano Group Transformations

  • Hydrolysis: 6M HCl at reflux converts -CN to -COOH, producing 3,5-dicarboxybenzoic acid (72% yield).

  • Reduction: H2_2/Raney Ni reduces -CN to -CH2_2NH2_2, yielding 5-formyl-3-(aminomethyl)benzoic acid.

Industrial and Material Science Applications

Agrochemical Intermediates

Serves as a precursor to sulfonylurea herbicides. Reaction with chlorosulfonyl isocyanate produces sulfonamide derivatives with herbicidal EC50_{50} values of 0.8 ppm against Amaranthus retroflexus.

Liquid Crystals

Incorporation into tolane-based mesogens enhances thermal stability:

  • Clearing Point: 168°C

  • Δε: +12.3 (at 1 kHz)

Comparative Analysis with Structural Analogs

3-Cyano-5-fluorobenzoic Acid

  • Molecular Weight: 179.12 g/mol vs. 175.14 g/mol

  • Acidity: pKa_a 1.9 due to stronger electron-withdrawing effect of -F

  • Bioactivity: Higher COX-2 inhibition (IC50_{50} 8.2 µM) but reduced kinase selectivity

Future Research Directions

  • Toxicology Studies: Acute oral LD50_{50} determination in rodent models.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

  • Catalyst Optimization: Earth-abundant metal catalysts for greener synthesis.

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